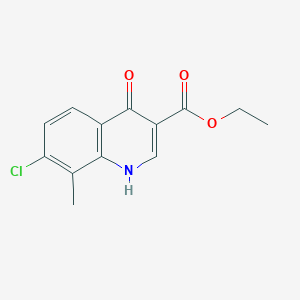

Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Description

Isomeric Forms

- Tautomerism : The 4-hydroxy group exhibits keto-enol tautomerism, shifting between 4-hydroxyl (enol) and 4-oxo (keto) forms (Figure 2). Theoretical studies (B3LYP/6-311++G(d,p)) indicate a 27–38 kJ/mol energy preference for the enol form due to aromatic stabilization of both rings.

- Positional Isomers : Substitution patterns at positions 5, 6, or 9 (e.g., 5-chloro-8-methyl) are synthetically accessible but distinct in spectroscopic profiles.

Steric and Electronic Effects

- The 7-chloro and 8-methyl groups are in meta positions relative to the quinoline nitrogen.

- Steric hindrance between the methyl group (position 8) and adjacent substituents is minimal due to the planar aromatic system.

- Electronic effects: The electron-withdrawing chlorine atom at position 7 reduces electron density at position 4, stabilizing the enolic hydroxyl group.

Table 1 : Comparative Aromaticity Indices for Tautomers

| Tautomer | NICS(0) (Quinoline Ring) | HOMA Index | Source |

|---|---|---|---|

| 4-Hydroxy (enol) | -10.2 | 0.89 | |

| 4-Oxo (keto) | -8.7 | 0.72 |

NICS(0): Nucleus-Independent Chemical Shift; HOMA: Harmonic Oscillator Model of Aromaticity

Properties

IUPAC Name |

ethyl 7-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-3-18-13(17)9-6-15-11-7(2)10(14)5-4-8(11)12(9)16/h4-6H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKMOQAMIGSWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276952 | |

| Record name | ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-94-7 | |

| Record name | 5350-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Route Using Isatoic Anhydride and β-Ketoesters

A prominent method to prepare related quinoline carboxylates involves the cyclocondensation of isatoic anhydride derivatives with ethyl acetoacetate or similar β-ketoesters. This method can be adapted for substituted quinolines such as this compound.

-

- React substituted isatoic anhydride (e.g., 7-chloro substituted) with ethyl acetoacetate under controlled conditions.

- The reaction proceeds in a one-pot fashion, forming the quinoline ring system with the 4-hydroxy and 3-carboxylate ester functionalities.

- The methyl group at position 8 is introduced through the β-ketoester moiety (ethyl acetoacetate).

- The reaction is typically stirred vigorously, followed by filtration and purification steps.

-

- Solvent: Often polar aprotic solvents or neat conditions.

- Temperature: Moderate heating to promote cyclization.

- Time: Several hours for completion.

-

- Yields around 50-60% have been reported for close analogues.

- Product is isolated as a solid with melting points consistent with literature values.

Chlorination of Hydroxyquinoline Intermediates

To obtain the 7-chloro substituent, chlorination of hydroxyquinoline intermediates is performed:

- Reagents: Phosphorus oxychloride (POCl3) is commonly used to convert 4-hydroxy groups to 4-chloro or to chlorinate at position 7.

- Procedure:

- Treat ethyl 7-bromo-4-hydroxy-2-methylquinoline-3-carboxylate with POCl3.

- The reaction mixture becomes homogenous and is aged at room temperature for several hours.

- Quenching with ice-water and neutralization with sodium hydroxide yields the chlorinated product.

- Outcome:

Comparative Data Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 7-chloro-isatoic anhydride + ethyl acetoacetate | Cyclocondensation, moderate heat | This compound (hydroxy form) | ~58 | One-pot, no phosgene/peroxide |

| 2 | Hydroxyquinoline derivative | POCl3, room temp, 3 h | 7-chloro-4-chloro-8-methylquinoline derivative | Variable | Chlorination for substitution |

| 3 | 7-chloro-8-methylquinoline | O2, N-hydroxyphthalimide, AIBN, 20-140 °C, 2-20 h | 7-chloro-8-quinolinecarboxylic acid | High | Green oxidation, recyclable solvents |

Research Findings and Notes

- The cyclocondensation approach avoids hazardous reagents like phosgene and peroxides, improving safety and environmental profile.

- Chlorination with POCl3 is efficient for installing chloro substituents but requires careful control to avoid over-chlorination or degradation.

- The oxidation method using molecular oxygen and catalytic systems represents a significant advance in sustainable synthesis, reducing waste and enabling solvent recycling.

- The methyl group at position 8 is typically introduced via the β-ketoester moiety or via methylated starting materials.

- Purification steps often involve filtration, washing, and recrystallization to achieve high purity suitable for further applications.

Scientific Research Applications

Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it can act as an inhibitor of the RNA-dependent RNA polymerase enzyme, which is crucial for the replication of certain viruses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate with its structural analogs, focusing on substituent variations, physicochemical properties, and applications.

Positional Isomers of Chlorine and Hydroxy Groups

Ethyl 7-Chloro-4-Hydroxyquinoline-3-Carboxylate (CAS 16600-22-9) Structural Difference: Lacks the 8-methyl group. Applications: Used in antibacterial research but less studied in cancer therapeutics .

Ethyl 5-Chloro-4-Hydroxyquinoline-3-Carboxylate (CAS 56881-09-5) Structural Difference: Chlorine at position 5 instead of 7. Impact: Altered electronic distribution may reduce reactivity in nucleophilic substitution reactions. Applications: Limited data on biological activity; primarily a synthetic intermediate .

Ethyl 8-Chloro-4-Hydroxyquinoline-3-Carboxylate (CAS 73987-37-8) Structural Difference: Chlorine at position 8 instead of 7; lacks the 8-methyl group. Impact: The chlorine’s steric and electronic effects at position 8 may hinder interactions with biological targets compared to the methyl substituent in the target compound .

Substituent Variations at Position 8

Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate (CAS 35975-57-6) Structural Difference: Bromine replaces the 8-methyl group. Impact: Bromine’s larger atomic radius and polarizability increase molecular weight (318.6 g/mol) and may enhance halogen bonding in protein interactions . Applications: Reported in antiviral research due to bromine’s ability to stabilize ligand-receptor complexes .

Ethyl 7-Chloro-1-Cyclopropyl-6-Fluoro-8-Nitro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Structural Difference: Additional substituents at positions 1 (cyclopropyl), 6 (fluoro), and 8 (nitro); 4-oxo dihydroquinoline backbone. Impact: The nitro group at position 8 is strongly electron-withdrawing, enhancing reactivity in reduction or substitution reactions. The dihydro structure increases planarity, improving DNA gyrase inhibition (a target in antibacterial drugs) . Applications: Key intermediate in fluoroquinolone antibiotics (e.g., ciprofloxacin analogs) .

Ester Group Modifications

Methyl 7-Chloro-4-Hydroxyquinoline-3-Carboxylate (CAS 140646-25-9) Structural Difference: Methyl ester instead of ethyl ester. Impact: Reduced steric hindrance may improve metabolic stability but decrease solubility in nonpolar solvents .

Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate (CAS 131548-98-6) Structural Difference: Chlorine at position 4 and nitro at position 8. Impact: The nitro group increases oxidative stress in cells, making this compound a candidate for antiparasitic research .

Biological Activity

Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (C₁₃H₁₂ClNO₃) is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its antimicrobial and antitumor properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a chloro substituent at the 7-position and a hydroxy group at the 4-position of the quinoline ring. The presence of these functional groups contributes to its biological activity and reactivity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it exhibits efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance.

Antitumor Activity

Research has also highlighted the antitumor potential of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells.

Case Study: In Vitro Antitumor Activity

In a study assessing the cytotoxic effects on HepG2 cells, this compound exhibited an IC50 value of approximately 12 µM, indicating significant cytotoxicity compared to control treatments.

The biological activity of this compound is attributed to its ability to interfere with specific biochemical pathways within microbial and cancerous cells. The compound is believed to disrupt DNA synthesis and induce apoptosis in cancer cells, while also inhibiting essential bacterial enzymes.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other quinoline derivatives, which may exhibit varying degrees of biological activity.

Table 2: Comparison with Related Quinoline Derivatives

| Compound Name | Molecular Formula | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate | C₁₃H₁₂ClNO₃ | Moderate | Weak |

| Ethyl 5-chloroquinoline-3-carboxylate | C₁₀H₈ClNO₂ | Low | None |

| 7-Hydroxyquinoline-3-carboxylic acid | C₁₀H₉NO₃ | High | Moderate |

This comparative analysis underscores the unique position of this compound in terms of its broad-spectrum biological activity.

Future Directions in Research

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : Assessing the efficacy and safety in animal models.

- Mechanistic Studies : Elucidating the precise mechanisms underlying its biological activities.

- Formulation Development : Investigating suitable formulations for enhanced bioavailability.

Q & A

Q. What are the key synthetic routes for Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate?

The synthesis typically involves multi-step reactions starting from substituted aniline precursors. A common approach includes:

- Cyclization : Formation of the quinoline core via the Gould-Jacobs reaction, where aniline derivatives undergo thermal cyclization with ethyl acrylate or similar esters .

- Functionalization : Introduction of substituents (e.g., chlorine at position 7, methyl at position 8) through electrophilic substitution or directed metalation. For example, chlorination using POCl₃ or SOCl₂ under controlled conditions .

- Esterification : Final carboxylate ester formation via reaction with ethanol in acidic or basic media . Key challenges include regioselectivity in halogenation and minimizing side reactions during cyclization.

Q. How is the structure of this compound characterized?

Structural confirmation relies on:

- Spectroscopy :

- NMR : Distinct signals for the ester group (δ ~4.3 ppm for -OCH₂CH₃ and δ ~165 ppm for carbonyl in NMR) and aromatic protons (δ ~6.5–8.5 ppm) .

- IR : Absorption bands for hydroxyl (-OH, ~3200 cm), ester carbonyl (~1700 cm), and aromatic C-Cl (~750 cm) .

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between -OH and ester groups) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

X-ray studies reveal that the compound forms a parallel-packed lattice stabilized by:

- C–H···O interactions : Between the ester carbonyl and adjacent methyl/hydroxyl groups (C⋯O = 3.065–3.537 Å) .

- C–H···Cl interactions : Involving the chlorine substituent (C⋯Cl = 3.431–3.735 Å), enhancing lattice stability . These interactions affect solubility, melting point, and bioavailability by dictating crystal packing efficiency and hydrogen-bonding networks .

Q. What methodological strategies address low yields in the synthesis of this compound?

Yield optimization involves:

- Temperature control : Lowering cyclization temperatures to reduce decomposition (e.g., 80–100°C instead of reflux) .

- Catalysts : Using Lewis acids (e.g., ZnCl₂) to improve regioselectivity during chlorination .

- Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from byproducts like 6-chloro isomers .

Q. How do structural modifications at positions 7 and 8 impact biological activity?

Comparative studies with analogs show:

- Chlorine at position 7 : Enhances antibacterial activity by increasing electrophilicity and target binding (e.g., DNA gyrase inhibition) .

- Methyl at position 8 : Improves lipophilicity, enhancing membrane permeability but potentially reducing solubility . Substituent effects are validated via SAR studies using MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.